2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

Catalog No.
S14056909
CAS No.
M.F
C8H14ClF3O3S
M. Wt
282.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-...

Product Name

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

IUPAC Name

2-(1,1,1-trifluoropropan-2-yloxymethyl)butane-1-sulfonyl chloride

Molecular Formula

C8H14ClF3O3S

Molecular Weight

282.71 g/mol

InChI

InChI=1S/C8H14ClF3O3S/c1-3-7(5-16(9,13)14)4-15-6(2)8(10,11)12/h6-7H,3-5H2,1-2H3

InChI Key

ZLHLIEHETYDJIL-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)C(F)(F)F)CS(=O)(=O)Cl

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a trifluoropropyl group and a sulfonyl chloride functional group. This compound features a butane backbone with a sulfonyl chloride substituent at one end, while the other end is modified with a trifluoropropoxy group. The trifluoropropyl moiety imparts unique chemical properties, including enhanced lipophilicity and potential reactivity in various chemical transformations.

  • Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.
  • Condensation Reactions: It can also participate in condensation reactions with various substrates to yield more complex molecules.

While specific biological activity data for 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is limited, compounds containing sulfonyl chloride groups are often investigated for their potential as pharmaceuticals or agrochemicals. They may exhibit antibacterial, antifungal, or herbicidal properties due to their ability to modify biological molecules through electrophilic attack.

The synthesis of 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves several steps:

  • Preparation of Trifluoropropanol: This can be achieved through fluorination reactions involving appropriate precursors.
  • Formation of the Butane Backbone: The butane structure can be synthesized through alkylation reactions or by using starting materials that provide the necessary carbon skeleton.
  • Introduction of the Sulfonyl Chloride Group: This step usually involves reacting a suitable precursor (like a butane alcohol) with thionyl chloride or oxalyl chloride to introduce the sulfonyl chloride functionality.

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: In the development of polymeric materials where enhanced thermal stability and chemical resistance are desired.
  • Agricultural Chemicals: As a building block for developing new agrochemicals with specific activity profiles.

Interaction studies for this compound may focus on its reactivity with biological molecules or other chemical species. The electrophilic nature of the sulfonyl chloride group suggests that it could interact with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that could influence biological pathways.

Several compounds share structural features with 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride. Here are some similar compounds:

Compound NameStructure FeaturesUnique Properties
1-ChlorobutaneStraight-chain alkyl halideSimple alkyl halide without functional groups
4-Methylbenzenesulfonyl chlorideAromatic sulfonic acid derivativeContains an aromatic ring providing different reactivity
3-(Trifluoromethyl)phenolContains a trifluoromethyl groupExhibits unique electronic properties due to fluorine atoms

Uniqueness: The presence of both a trifluoropropan-2-yloxy group and a sulfonyl chloride functionality distinguishes 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride from other similar compounds. This combination may lead to distinctive reactivity patterns and applications not found in simpler analogs.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

282.0304277 g/mol

Monoisotopic Mass

282.0304277 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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